
N-(4-acetyl-2-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
“N-(4-acetyl-2-fluorophenyl)methanesulfonamide” is an organic compound with the molecular formula C9H10FNO3S . It has a molecular weight of 231.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10FNO3S/c1-6(12)7-3-4-9(8(10)5-7)11-15(2,13)14/h3-5,11H,1-2H3 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 141-142 degrees Celsius .Applications De Recherche Scientifique
Enzyme Inhibition Studies
N-(4-acetyl-2-fluorophenyl)methanesulfonamide, through its structural similarity to other methanesulfonamides, is involved in enzyme inhibition studies. For instance, methanesulfonyl fluoride, a related compound, has been shown to inhibit acetylcholinesterase, forming a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). This enzyme plays a crucial role in neurotransmitter breakdown, indicating potential relevance in neurodegenerative disease research.
Cardiovascular and Anti-Inflammatory Applications
Derivatives of this compound have been evaluated for their cardiovascular and anti-inflammatory effects. For example, N-methanesulfonyl derivatives of β-phenethylamine showed significant blood pressure lowering in hypertensive rats (Foye, Anderson, & Sane, 1971). Additionally, certain derivatives have demonstrated anti-inflammatory activity, pointing towards potential therapeutic applications in inflammatory conditions (Lou, Dong, Xu, & Ji, 2004).
Crystallographic and Structural Studies
The crystal structure of compounds like N-(4-fluorophenyl)methanesulfonamide has been studied to understand its molecular interactions and biological activity. These studies reveal details about the molecule’s geometry, which is crucial in determining how it interacts with biological targets (Gowda, Foro, & Fuess, 2007).
Pharmaceutical Synthesis and Modification
This compound derivatives are used in the synthesis of various pharmaceutical compounds. For example, its derivatives have been utilized in the development of HMG-CoA reductase inhibitors, a class of drugs used to lower cholesterol (Watanabe et al., 1997). This illustrates its potential in the creation of new therapeutic agents.
Chemoselective N-Acylation Reagents
Research on this compound and related compounds has led to the development of chemoselective N-acylation reagents. These reagents are crucial for specific modifications in organic synthesis, which is fundamental in pharmaceutical development (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-acetyl-2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c1-6(12)7-3-4-9(8(10)5-7)11-15(2,13)14/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCQVLUTJPDRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729868 | |
| Record name | N-(4-Acetyl-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824937-50-0 | |
| Record name | N-(4-Acetyl-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

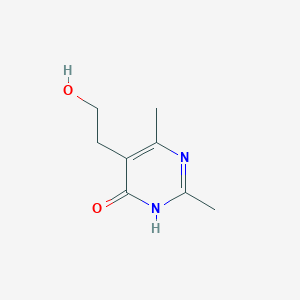

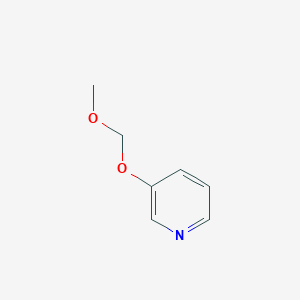
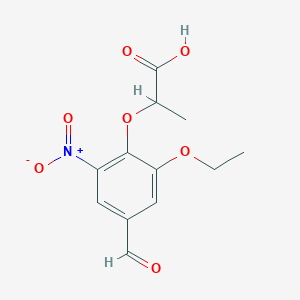

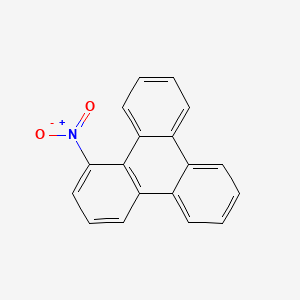
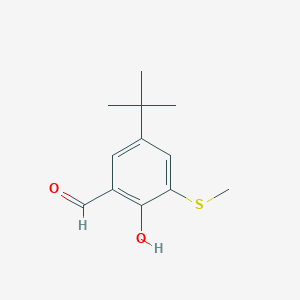



![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)

